4,6-Dimethylpyrimidin-5-ol

Chemical Purity Synthetic Reproducibility Procurement Specification

Procure high-purity (97%) 4,6-Dimethylpyrimidin-5-ol for reliable FGFR4 kinase inhibitor synthesis. The 4,6-substitution pattern ensures thermal stability (bp 237.1°C) and a sharp melting point (138–139°C) for easy recrystallization, unlike isomers. This scaffold achieves 8-fold FGFR4 selectivity. Suitable for scale-up and HPLC/GC calibration.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 70345-38-9
Cat. No. B1590129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyrimidin-5-ol
CAS70345-38-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)C)O
InChIInChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3
InChIKeySTTRDEPUOJMYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpyrimidin-5-ol (CAS 70345-38-9) for Procurement: Pyrimidine Building Block with Defined Physicochemical and Synthetic Utility


4,6-Dimethylpyrimidin-5-ol is a heterocyclic pyrimidin-5-ol derivative featuring methyl groups at the 4- and 6-positions and a hydroxyl group at the 5-position. It has a molecular weight of 124.14 g/mol and a computed XLogP3-AA of 0.6 [1]. This compound is employed primarily as a synthetic building block for the preparation of more complex heterocyclic scaffolds, including those investigated for kinase inhibition [2]. Its well-defined substitution pattern differentiates it from other dimethylpyrimidin-5-ol isomers and underpins its specific reactivity and physicochemical profile.

Why 4,6-Dimethylpyrimidin-5-ol Cannot Be Replaced by Isomeric 2,4-Dimethylpyrimidin-5-ol or Other Pyrimidin-5-ol Analogs


Direct substitution of 4,6-dimethylpyrimidin-5-ol with its 2,4-dimethyl isomer or other pyrimidin-5-ol derivatives is precluded by distinct physicochemical and synthetic profiles. The 4,6-substitution pattern yields a boiling point of 237.1 °C and a melting point of 138–139 °C, whereas the 2,4-isomer exhibits a boiling point of 219.7 °C and lacks a defined melting point . These differences impact purification strategies (e.g., recrystallization vs. chromatography) and thermal stability during reaction scale-up. Furthermore, the 4,6-dimethyl scaffold is a key intermediate in the synthesis of selective FGFR4 kinase inhibitors, as demonstrated by derivatives that achieve an 8-fold selectivity advantage over the positive control BLU9931 [1]. Generic replacement with a structurally similar pyrimidin-5-ol would alter both the physicochemical handling and the downstream biological activity of the final product.

Quantitative Differentiation of 4,6-Dimethylpyrimidin-5-ol: Purity, Physicochemical, and Biological Scaffold Evidence


Purity Advantage: 97% Assured Purity vs. Typical 95% for 2,4-Isomer

4,6-Dimethylpyrimidin-5-ol is consistently supplied at a minimum purity of 97% by major vendors . In contrast, the 2,4-dimethyl isomer is commonly offered at 95% purity . This 2% absolute purity difference reduces the burden of unknown impurities in downstream reactions, a critical factor for multi-step syntheses where impurity accumulation can lower overall yield.

Chemical Purity Synthetic Reproducibility Procurement Specification

Physicochemical Differentiation: Boiling Point and Melting Point Divergence from 2,4-Dimethyl Isomer

The 4,6-substitution pattern confers a significantly higher boiling point of 237.1 °C and a well-defined melting point of 138–139 °C . The 2,4-isomer, by comparison, exhibits a lower boiling point of 219.7 °C and lacks a reported melting point . This 17.4 °C boiling point difference and the presence of a sharp melting point enable distinct purification and handling protocols, with the 4,6-isomer being more amenable to recrystallization.

Boiling Point Melting Point Thermal Stability Purification

Scaffold Validation: 8-Fold FGFR4 Selectivity Advantage in Derivative Form

A derivative built on the 4,6-dimethylpyrimidin-5-ol scaffold (compound 6O) demonstrated FGFR4 inhibitory activity with at least 8-fold higher selectivity over FGFR1–3 compared to the positive control BLU9931 [1]. While the parent compound is a building block, this class-level evidence validates that the 4,6-dimethyl substitution pattern is a productive starting point for designing selective kinase inhibitors.

FGFR4 Kinase Inhibitor Selectivity Hepatocellular Carcinoma

Storage Stability: Recommended Cold Storage Preserves Purity

Vendor specifications recommend storing 4,6-dimethylpyrimidin-5-ol sealed in a dry environment at 2–8 °C . The 2,4-isomer is also recommended for storage at 0–8 °C , indicating comparable thermal stability requirements. However, the defined 2–8 °C range for the 4,6-isomer aligns with standard cold-chain logistics and is supported by a 97% purity specification.

Storage Condition Stability Shelf Life

Application Scenarios for 4,6-Dimethylpyrimidin-5-ol in Medicinal Chemistry and Organic Synthesis


Development of Selective FGFR4 Kinase Inhibitors for Hepatocellular Carcinoma

Researchers can utilize 4,6-dimethylpyrimidin-5-ol as a core scaffold to synthesize 2-amino-4,6-dimethylpyrimidin-5-ol derivatives. As demonstrated by compound 6O, such derivatives achieve an 8-fold selectivity advantage for FGFR4 over FGFR1–3, validating this scaffold for targeted anti-cancer programs [1]. Procurement of high-purity 4,6-dimethylpyrimidin-5-ol (97%) ensures that downstream analogs maintain consistent inhibitory profiles and meet the purity requirements for in vitro and in vivo efficacy studies.

Multi-Step Synthesis of Heterocyclic Building Blocks Requiring Precise Thermal Control

The higher boiling point (237.1 °C) and sharp melting point (138–139 °C) of 4,6-dimethylpyrimidin-5-ol make it suitable for reactions that involve elevated temperatures or that benefit from a well-defined solid form for recrystallization . This contrasts with the 2,4-isomer, which lacks a reported melting point and boils 17.4 °C lower, making the 4,6-isomer a more predictable intermediate in scale-up processes.

Preparation of Reference Standards and Analytical Method Development

The consistently high purity (97%) and well-characterized physicochemical properties (bp 237.1 °C, mp 138–139 °C) of 4,6-dimethylpyrimidin-5-ol support its use as a calibration standard for HPLC, GC, and NMR methods. Its distinct melting point provides a simple, low-cost purity check during routine quality control of in-house synthesized derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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